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molecular formula C14H21N3 B8309330 2-Benzyl-5-(2-aminoethyl)-2,5-diazabicyclo[2.2.1]heptane

2-Benzyl-5-(2-aminoethyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B8309330
M. Wt: 231.34 g/mol
InChI Key: DQPRHCDCUHGWBQ-UHFFFAOYSA-N
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Patent
US06638925B2

Procedure details

A solution of 5.74 g (25.3 mmoles) of 140 and 50 mL of NH3 were hydrogenated with 2 g of Raney nickel in a steel autoclave at 100 bar H2 and 100° C. for 2 hours. The catalyst was filtered off with suction and the solution was evaporated and distilled using a bulb tube (boiling point: 135°-145° C. at 0.01 mbar): 5.02 g of 141 as a colorless oil (87% of the theoretical yield).
Name
Quantity
5.74 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH:12]2[CH2:14][CH:9]1[CH2:10][N:11]2[CH2:15][C:16]#[N:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Ni].N>[CH2:1]([N:8]1[CH2:13][CH:12]2[CH2:14][CH:9]1[CH2:10][N:11]2[CH2:15][CH2:16][NH2:17])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5.74 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CN(C(C1)C2)CC#N
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
50 mL
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off with suction
CUSTOM
Type
CUSTOM
Details
the solution was evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CN(C(C1)C2)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 5.02 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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